molecular formula C6Cl3F3 B1293905 1,3,5-Trichloro-2,4,6-trifluorobenzene CAS No. 319-88-0

1,3,5-Trichloro-2,4,6-trifluorobenzene

Cat. No.: B1293905
CAS No.: 319-88-0
M. Wt: 235.4 g/mol
InChI Key: QPXZZPSKCVNHFW-UHFFFAOYSA-N
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Description

1,3,5-Trichloro-2,4,6-trifluorobenzene (TCTF) is a synthetic organic compound belonging to the family of halogenated aromatic compounds. It is a colorless, volatile liquid with a sweet odor and a molecular weight of 265.4 g/mol. TCTF is used in a wide range of industrial applications, including as a reagent, a catalyst, and as a solvent. It is also used in the synthesis of organic compounds, such as pharmaceuticals and pesticides.

Scientific Research Applications

Polymer Chemistry and Organic Synthesis

1,3,5-Trichloro-2,4,6-trifluorobenzene undergoes selective defluorination to form 1,3,5-triazido-2,4,6-trichlorobenzene, which is used as a photoactive cross-linking reagent in polymer chemistry. Additionally, it serves as a starting compound in organic synthesis and the photochemical preparation of organic magnetic materials (Chapyshev & Chernyak, 2013).

Thermodynamic Studies

The heat capacity of this compound has been measured, providing insights into its thermodynamic properties. This research contributes to a deeper understanding of the substance's behavior under various temperature conditions (Andon & Martin, 1973).

Crystal Structure Analysis

The crystal structure of this compound has been determined through X-ray and neutron powder diffraction. This research is crucial for understanding the molecular and crystallographic properties of the compound (Chaplot, McIntyre, Mierzejewski, & Pawley, 1981).

Studies on Ring Distortions

Research on the structural effects of multiple fluorine substituents on a benzene ring has been conducted. This study helps in understanding the geometrical parameters and the additivity of ring distortions in halogen-substituted aromatics (Wann, Masters, Robertson, & Rankin, 2007).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, mist, or vapor and to use it only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

1,3,5-Trichloro-2,4,6-trifluorobenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may affect cellular processes . Additionally, this compound can bind to proteins and other biomolecules, potentially altering their function and stability.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which can result in changes in gene expression and cellular behavior . Moreover, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to and inhibition of enzymes involved in detoxification processes, such as glutathione S-transferase . This inhibition can lead to the accumulation of toxic intermediates within the cell. Additionally, this compound can interact with DNA, causing changes in gene expression and potentially leading to mutagenic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or UV exposure . Long-term exposure to this compound in in vitro studies has shown that it can lead to persistent changes in cellular function, including altered cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can cause significant toxicity . High doses of this compound have been associated with adverse effects such as liver damage, oxidative stress, and disruption of normal metabolic processes. These toxic effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its detoxification and excretion. The compound is metabolized by enzymes such as cytochrome P450 and glutathione S-transferase, leading to the formation of various metabolites . These metabolites can further interact with cellular components, affecting metabolic flux and altering the levels of key metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can bind to transport proteins, facilitating its movement across cellular membranes. Additionally, its lipophilic nature allows it to accumulate in lipid-rich tissues, potentially leading to localized effects.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to various organelles, including the endoplasmic reticulum and mitochondria . This localization can affect its activity and function, as well as its interactions with other biomolecules. Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments.

Properties

IUPAC Name

1,3,5-trichloro-2,4,6-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl3F3/c7-1-4(10)2(8)6(12)3(9)5(1)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXZZPSKCVNHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)F)Cl)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185758
Record name Benzene, 1,3,5-trichloro-2,4,6-trifluoro-
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Molecular Weight

235.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319-88-0
Record name 1,3,5-Trichloro-2,4,6-trifluorobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3,5-trichloro-2,4,6-trifluoro-
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Record name 319-88-0
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Record name Benzene, 1,3,5-trichloro-2,4,6-trifluoro-
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Record name 1,3,5-trichloro-2,4,6-trifluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the crystal structure of 1,3,5-Trichloro-2,4,6-trifluorobenzene?

A1: this compound crystallizes in the hexagonal space group P63/m. The unit cell dimensions at room temperature are a = b = 8.541(3) Å and c = 6.282(2) Å. [] The unit cell contains two planar molecules situated at 6(2d) sites. At a lower temperature of 4.2 K, the unit cell dimensions slightly contract to a = b = 8.441(2) Å and c = 6.052(2) Å. [] This low-temperature study confirmed that no phase transition occurs upon cooling. []

Q2: How does this compound interact with cytochrome P450 enzymes?

A2: Computational studies using density functional theory (DFT) reveal that cytochrome P450 Compound I can oxidatively dehalogenate this compound. [] Interestingly, the enzyme preferentially removes fluorine over chlorine in this mixed halogenated benzene. [] This selectivity arises from the difference in reaction pathways and energetics associated with chlorine and fluorine migration in the formed cyclohexadienone intermediates. []

Q3: What are the thermodynamic properties of this compound?

A3: The heat capacity of this compound was measured from 14 to 347 K using adiabatic calorimetry. [] The heat capacity curve displays an anomaly between 285 and 305 K. [] The triple point temperature of this compound is 335.01 K, and the entropy of its crystalline form at 298.15 K is 243.3 J K−1 mol−1. [] Additionally, the vapor pressure of this compound has been measured from 3 kPa to 180 kPa and fitted to both Antoine and Chebyshev equations for convenient estimation within this pressure range. []

Q4: Are there any known reactions involving this compound as a starting material?

A4: Research has investigated the Rosenmund von Braun reaction using this compound as a starting material. [] This reaction typically involves the conversion of aryl halides to aryl nitriles using copper(I) cyanide. While the specific products of this reaction with this compound are not detailed in the provided abstract, it highlights the compound's potential use in synthetic transformations. []

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